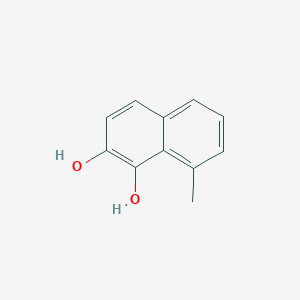

8-Methylnaphthalene-1,2-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10O2 |

|---|---|

Molecular Weight |

174.2 g/mol |

IUPAC Name |

8-methylnaphthalene-1,2-diol |

InChI |

InChI=1S/C11H10O2/c1-7-3-2-4-8-5-6-9(12)11(13)10(7)8/h2-6,12-13H,1H3 |

InChI Key |

KYYXBLAPBDWXFX-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC=C1)C=CC(=C2O)O |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC(=C2O)O |

Origin of Product |

United States |

Synthesis Methodologies for 8 Methylnaphthalene 1,2 Diol and Its Precursors

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic strategies represent a cornerstone in the synthesis of complex organic molecules like 8-Methylnaphthalene-1,2-diol. These methods combine traditional chemical reactions with biological catalysis, offering advantages in selectivity and environmental sustainability. rsc.orgresearchgate.netrsc.orgresearchgate.net

Dioxygenase-Catalyzed Dearomatization and Dihydroxylation of Methylnaphthalenes

A key step in the synthesis is the dearomatization and dihydroxylation of methylnaphthalenes, a reaction catalyzed by dioxygenase enzymes. acs.org This process breaks the aromaticity of the naphthalene (B1677914) ring system and introduces hydroxyl groups, a critical transformation for creating the diol structure.

Naphthalene dioxygenase (NDO) is a multi-component enzyme system that plays a pivotal role in the initial stages of naphthalene degradation by various bacteria. ebi.ac.ukfrontiersin.orgdocsdrive.com This enzyme catalyzes the incorporation of both atoms of molecular oxygen into an aromatic ring of naphthalene to produce a cis-dihydrodiol. frontiersin.orgnih.gov NDO is a member of the Rieske non-heme iron dioxygenase family and is crucial for the degradation of aromatic compounds. ebi.ac.ukresearchgate.net The enzyme system typically consists of a reductase, a ferredoxin, and a terminal oxygenase, which work together to transfer electrons from NADH to molecular oxygen, activating it for the hydroxylation reaction. ebi.ac.ukdocsdrive.com This enzymatic process is the foundation for producing the precursor to this compound.

The hydroxylation of methylnaphthalenes by dioxygenases is characterized by high regioselectivity and stereospecificity. nih.govfrontiersin.org Naphthalene dioxygenase (NDO) and similar enzymes like toluene (B28343) dioxygenase (TDO) can hydroxylate substituted naphthalenes at specific positions on the aromatic ring. frontiersin.orgscience.govoup.com For instance, in the case of 1-methylnaphthalene (B46632), NDO preferentially attacks the unsubstituted ring. frontiersin.orgnih.gov The positioning of the substrate within the enzyme's active site dictates which ring and which carbons are hydroxylated, leading to the formation of specific isomers. researchgate.net This selectivity is crucial for producing the desired cis-dihydrodiol precursor with a defined stereochemistry. researchgate.netresearchgate.net

| Substrate | Dioxygenase Enzyme | Major Product(s) | Reference |

|---|---|---|---|

| Naphthalene | Naphthalene Dioxygenase (NDO) | cis-(1R,2S)-Dihydroxy-1,2-dihydronaphthalene | oup.com |

| 1-Methylnaphthalene | Naphthalene Dioxygenase (NDO) | cis-1,2-Dihydroxy-1,2-dihydro-8-methylnaphthalene | frontiersin.orgnih.gov |

| 2-Methylnaphthalene (B46627) | Toluene Dioxygenase (TDO) | Majorly 2-methyl-1,4-naphthoquinone after further oxidation | acs.orgtuwien.at |

| Quinoline | Toluene Dioxygenase (TDO) | cis-Dihydrodiols and monohydroxylated derivatives | frontiersin.org |

| Fluoranthene | Naphthalene Dioxygenase (from Sphingomonas CHY-1) | cis-7,8-dihydroxy-7,8-dihydrofluoranthene | nih.gov |

The specific precursor for this compound is cis-1,2-Dihydroxy-1,2-dihydro-8-methylnaphthalene. This compound is formed through the enzymatic action of naphthalene dioxygenase on 1-methylnaphthalene. nih.gov The metabolism of 1-methylnaphthalene by certain bacterial strains, such as Pseudomonas putida CSV86, proceeds via the hydroxylation of the unsubstituted aromatic ring to yield cis-1,2-dihydroxy-1,2-dihydro-8-methylnaphthalene. nih.gov This specific transformation highlights the enzyme's ability to selectively target one of the two aromatic rings in the naphthalene system. frontiersin.org

Dehydrogenation of cis-Dihydrodiols to Naphthalene Diols

Following the formation of the cis-dihydrodiol, the next critical step in the synthesis of this compound is the dehydrogenation of this intermediate. This reaction re-aromatizes the ring system and establishes the final diol structure.

The conversion of cis-1,2-dihydroxy-1,2-dihydro-8-methylnaphthalene to this compound is facilitated by a class of enzymes known as cis-dihydrodiol dehydrogenases. frontiersin.orgwikipedia.org These enzymes are NAD(P)+ dependent oxidoreductases that catalyze the dehydrogenation of cis-dihydrodiols to their corresponding catechols or diols. wikipedia.orgasm.org This enzymatic step is a common feature in the metabolic pathways for the degradation of aromatic compounds in bacteria. frontiersin.orgresearchgate.netmdpi.com The action of a suitable dehydrogenase on cis-1,2-dihydroxy-1,2-dihydro-8-methylnaphthalene results in the formation of this compound, completing the biocatalytic synthesis. nih.gov

| Enzyme | Reaction Catalyzed | Substrate | Product | Reference |

|---|---|---|---|---|

| Naphthalene Dioxygenase (NDO) | cis-Dihydroxylation | 1-Methylnaphthalene | cis-1,2-Dihydroxy-1,2-dihydro-8-methylnaphthalene | frontiersin.orgnih.gov |

| cis-Dihydrodiol Dehydrogenase | Dehydrogenation | cis-1,2-Dihydroxy-1,2-dihydro-8-methylnaphthalene | This compound | frontiersin.orgwikipedia.org |

Dihydrodiol Dehydrogenase Activity in Diol Production

The enzymatic pathway for the degradation of naphthalenes in various microorganisms provides a blueprint for the synthesis of naphthalene diols. In bacteria, the initial step in naphthalene metabolism is the formation of a cis-dihydrodiol, a reaction catalyzed by a multi-component enzyme system called naphthalene dioxygenase (NDO). nih.gov This is followed by the action of cis-1,2-dihydro-1,2-dihydroxynaphthalene dehydrogenase (DD), an oxidoreductase enzyme. wikipedia.orgnih.gov

This dehydrogenase catalyzes the conversion of the cis-1,2-dihydronaphthalene-1,2-diol to naphthalene-1,2-diol (B1222099). wikipedia.orgkegg.jp The systematic name for this enzyme is cis-1,2-dihydronaphthalene-1,2-diol:NAD+ 1,2-oxidoreductase. wikipedia.org The reaction involves the use of NAD+ as an acceptor, resulting in the formation of naphthalene-1,2-diol, NADH, and H+. wikipedia.org This enzymatic process is a key step in the degradation pathway of naphthalene and 2-methylnaphthalene. wikipedia.org While the direct enzymatic synthesis of this compound is not explicitly detailed, the known activity of dihydrodiol dehydrogenases on naphthalene and methylnaphthalene derivatives suggests a viable route from the corresponding dihydrodiol precursor. nih.govcdc.gov The activity of these dehydrogenases can be detected in bacterial colonies by the accumulation of brown oxidation products derived from 1,2-dihydroxynaphthalene when grown in the presence of naphthalene vapor. nih.gov

Biomimetic and Catalytic Chemical Synthesis Strategies

Inspired by enzymatic processes, chemical synthesis strategies have been developed to achieve the dihydroxylation of naphthalene scaffolds. These methods often employ transition metal catalysts to mimic the function of enzymes like naphthalene dioxygenase.

Transition Metal-Catalyzed Dearomative Dihydroxylation of Naphthalene Scaffolds

Oxidative dearomatization presents a powerful method for transforming flat aromatic rings into three-dimensional, polyfunctionalized molecules. nih.govnih.gov This is particularly valuable for creating oxygenated scaffolds that can serve as starting points for various biologically relevant products. nih.govacs.org

Researchers have developed iron catalysts that mimic the activity of the non-heme iron-dependent bacterial enzyme, naphthalene dioxygenase (NDO), to perform the syn-dihydroxylation of naphthalenes. nih.govnih.govudg.edu One such approach uses a sterically encumbered iron catalyst with hydrogen peroxide as the oxidant. nih.govnih.govudg.edu This method is notable for its ability to overcome the kinetic stability of the aromatic ring. nih.govnih.gov

The reaction mechanism is thought to involve a highly reactive FeV(O)(OH) intermediate. acs.org The steric bulk of the ligand on the iron catalyst is crucial; it prevents the formation of inactive oxo-bridged diiron complexes and facilitates the release of the diol product. nih.gov In a typical procedure, a solution of hydrogen peroxide is added slowly to a solution containing the naphthalene substrate, the iron catalyst (e.g., [Fe(⁵⁻ᵗⁱᵖˢ³tpa)]), and an additive like Mg(ClO₄)₂ in a solvent such as acetonitrile (B52724). nih.gov The resulting diol is often acetylated for analysis. nih.gov

While providing a general method for naphthalene dihydroxylation, the specific application to produce this compound would depend on the regioselectivity of the catalyst with 1-methylnaphthalene as the substrate. The electronic and steric properties of the methyl group would influence the position of the dihydroxylation.

| Catalyst | Ligand Type | Diol Yield | Byproducts | Reference |

|---|---|---|---|---|

| [Fe(⁵⁻ᵗⁱᵖˢ³tpa)] | Sterically demanding tpa-based | Up to 39% | Trace amounts of naphthol and naphthoquinone | nih.gov |

| [Fe(tpa)] | Unsubstituted tpa | 9% | Naphthols and naphthoquinones | nih.govacs.org |

| [Fe(pdp)] | Linear tetradentate | Not identified | Complex mixture, minor naphthols/naphthoquinones | nih.govacs.org |

| [Fe(mcp)] | Linear tetradentate | Not identified | Complex mixture, minor naphthols/naphthoquinones | nih.govacs.org |

| [Fe(⁶⁻ᴹᵉpytacn)] | Triazacyclononane-based | 1% | Comparable amount of naphthoquinone | acs.org |

Oxidative Routes to Related Naphthalene Quinones and Diols as Synthetic Intermediates

The oxidation of methylnaphthalenes can lead to the formation of methyl-1,4-naphthoquinones, which are valuable synthetic intermediates. scientific.netacs.org For instance, the oxidation of 2-methylnaphthalene is a common method to produce 2-methyl-1,4-naphthoquinone (menadione or vitamin K3). scientific.netacs.org This transformation can be achieved using various oxidants and catalysts.

One method involves the use of hydrogen peroxide as the oxidant in acetic acid, with sulfuric acid as a catalyst, which can yield up to 81.3% of 2-methyl-1,4-naphthoquinone. scientific.net Other catalytic systems include metalloporphyrins (e.g., MnTPPS or FeTMPS) with potassium monopersulfate, which can quantitatively oxidize 2-methylnaphthalene to a mixture of 2-methyl-1,4-naphthoquinone and 6-methyl-1,4-naphthoquinone. acs.orgcapes.gov.br The oxidation of methylnaphthalenes can also be catalyzed by molybdenyl acetylacetonate. sioc-journal.cn

These naphthoquinones can potentially serve as precursors to naphthalene diols through subsequent reduction reactions. The interconversion between quinones, semiquinones, and hydroquinones (diols) is a fundamental aspect of their chemistry. beilstein-journals.org Therefore, the synthesis of a specific methyl-naphthoquinone could be a strategic step towards producing the corresponding diol, including this compound.

| Oxidant | Catalyst/Solvent | Primary Product | Yield | Reference |

|---|---|---|---|---|

| Hydrogen Peroxide | Sulfuric Acid / Acetic Acid | 2-Methyl-1,4-naphthoquinone | 81.3% | scientific.net |

| Potassium Monopersulfate | MnTPPS or FeTMPS / Aqueous Solution | 2-Methyl-1,4-naphthoquinone and 6-Methyl-1,4-naphthoquinone | Quantitative | acs.orgcapes.gov.br |

| Chromium Trioxide | Sulfuric Acid | 2-Methyl-1,4-naphthoquinone | 38-60% | acs.org |

Derivatization from Precursors and Analogues

The synthesis of this compound can also be envisioned through the chemical modification of closely related starting materials, such as methylnaphthols.

Chemical Transformations from Methylnaphthols

The oxidation of methylnaphthols presents a more direct route to certain naphthoquinones compared to the oxidation of methylnaphthalenes, as it can avoid the formation of some byproducts. beilstein-journals.org For example, 2-methylnaphthol can be oxidized to menadione (B1676200) using similar conditions as those for 2-methylnaphthalene, such as with H₂O₂. beilstein-journals.org

While direct oxidation of a methylnaphthol would typically yield a naphthoquinone, further transformations would be necessary to arrive at a naphthalene-1,2-diol. It is conceivable that a suitably substituted methylnaphthol could undergo a regioselective hydroxylation or an oxidation-reduction sequence to install the second hydroxyl group at the adjacent position. For instance, the synthesis of various substituted naphthalenes and naphthols has been achieved through methods like the electrophilic cyclization of alkyne-containing precursors, which allows for the regioselective construction of the naphthalene core. nih.gov Such strategies could potentially be adapted to synthesize this compound from a custom-built precursor derived from a methylnaphthol.

Chemical Reactivity and Transformation Pathways of 8 Methylnaphthalene 1,2 Diol

Oxidative Transformations

Oxidative reactions are the initial and critical steps in the further metabolism of 8-methylnaphthalene-1,2-diol. These transformations are typically catalyzed by oxidoreductase class enzymes, which increase the oxidation state of the molecule, making it more susceptible to subsequent degradation. nih.gov The formation of this compound itself results from the oxidation of its precursor, cis-1,2-dihydroxy-1,2-dihydro-8-methylnaphthalene, a reaction catalyzed by dehydrogenase enzymes. nih.gov

Following its formation, this compound can be further oxidized to form quinonoid species. In analogous pathways for naphthalene (B1677914), 1,2-dihydroxynaphthalene is oxidized to the highly reactive 1,2-naphthoquinone. cdc.govepa.govarvojournals.org This oxidation can be catalyzed by enzymes such as dihydrodiol dehydrogenase. epa.gov This process is significant as naphthoquinones are electrophilic and can readily react with cellular nucleophiles. The redox cycling between the diol (hydroquinone form) and the quinone form can generate reactive oxygen species (ROS) like superoxide (B77818) anions and hydrogen peroxide, a process that has been observed with related quinone structures like menadione (B1676200). beilstein-journals.org While the direct oxidation of this compound to 8-methyl-1,2-naphthoquinone is a probable pathway, the primary documented route in microbial degradation involves oxidation leading to ring cleavage intermediates. nih.govethz.ch

The metabolic activation of the parent compound, 1-methylnaphthalene (B46632), begins with cytochrome P450 (CYP) monooxygenases, which produce a reactive electrophilic arene epoxide intermediate. cdc.gov This epoxide is then hydrated by epoxide hydrolase to form a trans-1,2-dihydrodiol, which is a precursor to the dihydroxynaphthalene metabolite. cdc.govepa.gov

The this compound itself, and more prominently its oxidized product, 8-methyl-1,2-naphthoquinone, are considered reactive intermediates. cdc.govarvojournals.org Naphthoquinones are known to be cytotoxic due to their ability to arylate proteins and deplete cellular glutathione (B108866) stores. epa.gov The formation of these reactive species is a critical aspect of the compound's chemical transformation, preceding detoxification via conjugation or degradation via ring cleavage. nih.gov

Ring-Cleavage Mechanisms

A major fate of this compound in microbial degradation is the cleavage of its aromatic ring system. This catabolic process breaks down the stable polycyclic structure into smaller, aliphatic molecules that can be utilized by the organism for carbon and energy. nih.govfrontiersin.org The cleavage is catalyzed by a class of enzymes known as ring-cleaving dioxygenases. frontiersin.org

Aromatic diols like 1,2-dihydroxynaphthalene can undergo ring fission through two primary mechanisms: ortho-cleavage (intradiol) and meta-cleavage (extradiol). oup.comuth.gr

Ortho-cleavage , catalyzed by enzymes like catechol 1,2-dioxygenase, breaks the bond between the two hydroxyl-bearing carbon atoms. frontiersin.org In the degradation of the related compound phenanthrene (B1679779), the intermediate naphthalene-1,2-diol (B1222099) undergoes a dominant ortho-cleavage pathway to yield phthalate. oup.comuth.group.com

Meta-cleavage , catalyzed by enzymes like catechol 2,3-dioxygenase, cleaves the ring at a bond adjacent to the hydroxyl groups. frontiersin.org This pathway is also common for naphthalene-1,2-diol, leading to the formation of 2-hydroxybenzalpyruvic acid, which is subsequently converted to salicylic (B10762653) acid. oup.comuth.grmdpi.com

In the case of this compound, the subsequent formation of methylcatechol suggests that a meta-cleavage pathway is prominently involved in its degradation. nih.govoup.com The specific dioxygenase responsible for cleaving the this compound ring is an extradiol ring-cleavage enzyme, similar to the 1,2-dihydroxynaphthalene dioxygenase (nahC gene product) found in Pseudomonas species. koreascience.kr

The degradation pathway of 1-methylnaphthalene by Pseudomonas putida CSV86 explicitly shows that this compound is a precursor to methylsalicylate and methylcatechol. nih.govfrontiersin.orgethz.ch This transformation is a critical step that prepares the molecule for ring fission. ias.ac.in

Once formed, these intermediates are substrates for further enzymatic action:

Methylsalicylate: Can be converted to methylcatechol. nih.gov

Methylcatechol: This is a key substrate for ring-cleavage. Enzymes such as catechol 2,3-dioxygenase catalyze the meta-cleavage of the methylcatechol ring. oup.com This fission yields aliphatic products like 2-hydroxy-5-methyl-muconic semialdehyde, which are then channeled into the central carbon pathway, such as the TCA cycle, for complete mineralization. nih.govoup.com

This sequence represents a "carbon source pathway," allowing the organism to utilize the complex aromatic hydrocarbon as a nutrient source. nih.govfrontiersin.org

| Transformation Step | Precursor | Key Enzyme(s) | Product(s) | Pathway |

|---|---|---|---|---|

| Precursor Oxidation | cis-1,2-dihydroxy-1,2-dihydro-8-methylnaphthalene | Dehydrogenase | This compound | Formation |

| Oxidation to Quinone | This compound | Dihydrodiol Dehydrogenase (putative) | 8-Methyl-1,2-naphthoquinone | Oxidative Transformation |

| Oxidation to Ring-Cleavage Substrates | This compound | Oxidoreductases | Methylsalicylate, Methylcatechol | Ring-Cleavage |

| Ring Cleavage | Methylcatechol | Catechol 2,3-dioxygenase | 2-Hydroxy-5-methyl-muconic semialdehyde | Meta-Cleavage |

Conjugation Reactions

In mammalian systems, a primary detoxification route for naphthalene and its metabolites involves conjugation reactions. cdc.gov After the initial oxidation of naphthalene to a reactive epoxide intermediate, the epoxide can be conjugated with glutathione (GSH). cdc.govepa.gov This reaction, often catalyzed by glutathione S-transferases, is a crucial step in preventing the reactive metabolite from damaging cellular components. cdc.gov

The resulting glutathione conjugate can be further metabolized to mercapturic acids before being excreted in the urine. cdc.govepa.gov Although direct studies on this compound are limited, it is established that its precursors and related metabolites, such as naphthols and dihydrodiols, undergo extensive conjugation. cdc.govresearchgate.net For instance, with 2-methylnaphthalene (B46627), a significant portion of urinary metabolites consists of conjugates, including those with glycine (B1666218) and glucuronic acid, as well as cysteine derivatives derived from the glutathione pathway. nih.gov Therefore, it is highly probable that this compound and its subsequent reactive metabolites can also be detoxified via conjugation with glutathione, glucuronic acid, or sulfate (B86663).

Glutathione Conjugation Pathways of Metabolites

The conjugation with glutathione (GSH) is a critical detoxification pathway for electrophilic metabolites, including naphthoquinones derived from PAHs. scialert.netnih.gov The reactive 8-methyl-1,2-naphthoquinone, formed from the oxidation of this compound, readily undergoes reaction with the nucleophilic thiol group of glutathione.

This conjugation occurs via a Michael-type addition reaction, where the sulfhydryl group of glutathione attacks one of the electrophilic carbon atoms of the quinone ring system. This process can occur non-enzymatically or be facilitated by enzymes. koreascience.krnih.gov The reaction with 1,4-naphthoquinones has been shown to form stable thioether adducts. mdpi.com For 8-methyl-1,2-naphthoquinone, the addition of glutathione results in the formation of a glutathionyl-dihydroxy-methylnaphthalene conjugate. This conjugation significantly increases the water solubility of the compound, which is the first step in its eventual elimination from the body.

The resulting glutathione conjugates are not typically excreted directly but are further processed into mercapturic acids before final excretion in the urine. cdc.govwww.gov.uk This involves the sequential cleavage of the glutamate (B1630785) and glycine residues from the glutathione moiety, followed by the N-acetylation of the remaining cysteine conjugate. scialert.net This pathway is a well-established mechanism for the detoxification of naphthalene and its derivatives. cdc.govtandfonline.com

Table 1: Proposed Glutathione Conjugation Pathway of this compound Metabolite

| Step | Precursor | Reaction | Product | Description |

|---|---|---|---|---|

| 1 | This compound | Oxidation | 8-Methyl-1,2-naphthoquinone | Enzymatic oxidation of the diol to a reactive ortho-quinone, catalyzed by a dehydrogenase. cdc.govepa.gov |

| 2 | 8-Methyl-1,2-naphthoquinone | Michael Addition | Glutathionyl-8-methyl-1,2-dihydroxynaphthalene | Nucleophilic attack by the thiol group of glutathione on the electrophilic quinone ring, forming a stable thioether conjugate. nih.govmdpi.com |

| 3 | Glutathionyl-8-methyl-1,2-dihydroxynaphthalene | Metabolic Processing | Corresponding Mercapturic Acid | Further enzymatic modification (loss of glutamate and glycine, followed by N-acetylation) to form a mercapturic acid for urinary excretion. cdc.govtandfonline.com |

Formation of Conjugated Products via Enzymatic Mechanisms

The formation of glutathione conjugates from reactive quinones is significantly accelerated by specific enzymes. The primary family of enzymes responsible for this catalytic activity is the Glutathione S-transferases (GSTs). sigmaaldrich.com

Dihydrodiol Dehydrogenase: The prerequisite for glutathione conjugation is the formation of the reactive quinone. The oxidation of this compound to 8-methyl-1,2-naphthoquinone is catalyzed by cytosolic enzymes like dihydrodiol dehydrogenase. cdc.govepa.gov This enzymatic step is crucial as it generates the electrophilic substrate necessary for the subsequent conjugation reaction.

Glutathione S-Transferases (GSTs): GSTs are a diverse family of detoxification enzymes that catalyze the conjugation of reduced glutathione to a wide array of electrophilic substrates. sigmaaldrich.com These enzymes play a pivotal role in protecting cells from damage by reactive chemicals. nih.gov The active site of a GST binds both glutathione and the electrophilic substrate (in this case, 8-methyl-1,2-naphthoquinone), orienting them to facilitate the nucleophilic attack and dramatically increasing the reaction rate compared to the non-enzymatic process. nih.gov

Studies on various naphthoquinones have confirmed that their conjugation with glutathione can be mediated by GSTs or crude liver S9 fractions, which contain a mixture of metabolic enzymes. koreascience.krresearchgate.net For instance, the rate of glutathione conjugate formation with substituted 5,8-dimethoxy-1,4-naphthoquinones was significantly enhanced in the presence of rat liver S9 fraction. koreascience.kr While specific GST isoforms that act on 8-methyl-1,2-naphthoquinone have not been individually identified, the broad substrate specificity of many GSTs suggests that multiple isoforms present in tissues like the liver would be capable of catalyzing this detoxification reaction. sigmaaldrich.com The presence of the methyl group on the naphthalene ring may introduce steric hindrance, which can influence the rate of conjugation, a phenomenon observed in studies with other substituted naphthoquinones. koreascience.kr

Table 2: Enzymes in the Transformation and Conjugation of this compound

| Enzyme | Class | Function | Substrate | Product | Reference |

|---|---|---|---|---|---|

| Dihydrodiol Dehydrogenase | Oxidoreductase | Oxidation | This compound | 8-Methyl-1,2-naphthoquinone | cdc.govepa.gov |

| Glutathione S-Transferase (GST) | Transferase | Conjugation | 8-Methyl-1,2-naphthoquinone and Glutathione | Glutathionyl-8-methyl-1,2-dihydroxynaphthalene | koreascience.krsigmaaldrich.com |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of naphthalene (B1677914) derivatives. researchgate.net These ab initio methods allow for the detailed examination of a molecule's characteristics in the absence of experimental data.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 8-Methylnaphthalene-1,2-diol, DFT calculations can predict its optimal three-dimensional geometry, including bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net For instance, studies on related methylnaphthalene compounds have used DFT to analyze the potential energy surface and determine the most stable conformation of the methyl group relative to the naphthalene ring. researchgate.net Similarly, calculations on naphthalenediols have revealed that intramolecular hydrogen bonding between the hydroxyl groups significantly stabilizes the molecule. acs.orgacs.org

Reactivity descriptors, derived from the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can also be calculated. researchgate.net The energy and shape of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be distributed across the naphthalene ring, with significant contributions from the hydroxyl groups, while the LUMO would also be located on the aromatic system. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for this compound (Note: These values are hypothetical, based on typical results for similar naphthalene derivatives calculated with the B3LYP/6-31G(d) level of theory and are for illustrative purposes.)

| Property | Predicted Value | Significance |

| Optimized Geometry | ||

| C1-C2 Bond Length | ~1.38 Å | Indicates aromatic character. |

| C1-O Bond Length | ~1.36 Å | Typical for a phenolic C-O bond. |

| O-H Bond Length | ~0.97 Å | Standard hydroxyl bond length. |

| C8-C(methyl) Bond Length | ~1.51 Å | Standard C-C single bond. |

| Electronic Properties | ||

| HOMO Energy | -5.8 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.2 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | ~2.5 D | Reflects the molecule's overall polarity. |

| Reactivity Indices | ||

| Fukui Indices | C4, C5 > other C | Predicts sites most susceptible to electrophilic attack. |

Computational chemistry is crucial for mapping the metabolic pathways of polycyclic aromatic hydrocarbons (PAHs). nih.gov The metabolism of naphthalene and its derivatives is known to proceed through oxidation by cytochrome P450 (CYP) enzymes, forming epoxide intermediates. epa.govnih.gov These epoxides can then be hydrolyzed to form dihydrodiols.

For this compound, theoretical models can be used to calculate the reaction energy barriers (activation energies) for its further oxidation or other metabolic transformations. nih.govnih.gov By locating the transition state structures along a proposed reaction coordinate, chemists can determine the most likely metabolic pathways. For example, the oxidation of the diol to a catechol and subsequently to a reactive ortho-quinone is a critical pathway in the toxicology of many phenolic compounds. epa.gov DFT calculations can model this process, providing the Gibbs free energies (ΔG) for each step. nih.gov Studies on similar PAHs have shown that the formation of diol-epoxides is a key activation step leading to toxicity. nih.gov

Table 2: Hypothetical Reaction Energetics for the Oxidation of this compound to a Quinone (Note: These are representative values based on studies of other PAH metabolites and are for illustrative purposes.)

| Reaction Step | Reactant | Product | Transition State Energy (kcal/mol) | Reaction Energy (ΔG, kcal/mol) |

| 1. First Oxidation | This compound | 8-Methyl-1-hydroxy-naphthalen-2-oxyl radical | +12.5 | +8.0 |

| 2. Second Oxidation | 8-Methyl-1-hydroxy-naphthalen-2-oxyl radical | 8-Methylnaphthalene-1,2-dione | +5.2 | -15.3 |

Molecular Dynamics Simulations for Enzyme-Substrate Interactions

While quantum mechanics is ideal for studying the details of chemical reactions, molecular dynamics (MD) simulations are used to explore the physical movements and interactions of atoms and molecules over time. MD simulations are particularly valuable for understanding how a substrate like this compound fits into the active site of a metabolizing enzyme, such as a cytochrome P450 or a dioxygenase. nih.govunict.itub.ac.id

By placing the diol within a solvated, modeled structure of an enzyme, MD simulations can track its conformational changes and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the active site. nih.govresearchgate.net These simulations can reveal the preferred orientation of the substrate, which is a determining factor for the regioselectivity of the subsequent enzymatic reaction. nih.gov For this compound, MD simulations could predict its binding affinity to different CYP isoforms, helping to identify the primary enzymes responsible for its metabolism. Studies on other PAHs show that binding is often dominated by hydrophobic interactions with nonpolar residues, while specific hydrogen bonds can anchor the substrate in a productive pose. ub.ac.idnih.gov

Structure-Activity Relationship (SAR) at the Mechanistic Level

Structure-Activity Relationship (SAR) studies aim to connect a molecule's structural features with its biological or chemical activity. At the mechanistic level, computational SAR, often termed Quantitative Structure-Activity Relationship (QSAR), uses calculated molecular descriptors to build statistical models that predict activity. nih.govconicet.gov.ar

For a series of related methylnaphthalene diols, QSAR models could be developed to predict properties like metabolic stability, binding affinity to a specific enzyme, or antioxidant potential. acs.org The descriptors in such a model could include electronic properties (e.g., HOMO/LUMO energies, partial atomic charges), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP). nih.gov For example, a QSAR study on the interaction of various PAHs and their diol derivatives with CYP enzymes highlighted the importance of electronic, structural, and energetic descriptors in predicting metabolic activation. nih.gov By analyzing the contribution of each descriptor, researchers can gain mechanistic insights. For this compound, the position of the methyl group and the orientation of the diol functionality would be critical inputs for such a model, influencing both steric fit within an enzyme active site and the electronic properties of the aromatic system.

Enzymatic and Biochemical Roles in Biological Systems Mechanistic Focus

Microbial Metabolism and Biodegradation Pathways

Microorganisms have evolved sophisticated enzymatic systems to utilize aromatic hydrocarbons like methylnaphthalenes as a source of carbon and energy. This metabolic capability is central to bioremediation research.

Certain soil bacteria, such as Pseudomonas putida CSV86, can use 1-methylnaphthalene (B46632) as their sole source of carbon and energy. ethz.chnih.gov The metabolic pathway for 1-methylnaphthalene involves the initial hydroxylation of the unsubstituted aromatic ring to form cis-1,2-dihydroxy-1,2-dihydro-8-methylnaphthalene. nih.govgenome.jp This diol is a key intermediate that is further oxidized, channeling the products into the central carbon pathway for energy production. nih.gov This "carbon source pathway" is fundamental to the bioremediation of environments contaminated with polycyclic aromatic hydrocarbons (PAHs). nih.govresearchgate.net The ability of various bacteria, including species of Cycloclasticus, to degrade methylnaphthalenes underscores their importance in natural attenuation and engineered bioremediation strategies. encyclopedia.pubmdpi.com

The microbial degradation of methylnaphthalenes is initiated by a multi-component enzyme system, primarily naphthalene (B1677914) dioxygenase (NDO). nih.govresearchgate.net This ring-hydroxylating dioxygenase catalyzes the oxidation of the aromatic ring of 1-methylnaphthalene to produce cis-1,2-dihydroxy-1,2-dihydro-8-methylnaphthalene. nih.gov Subsequently, a cis-dihydrodiol dehydrogenase acts on this intermediate to form 1,2-dihydroxy-8-methylnaphthalene (8-methylnaphthalene-1,2-diol). researchgate.netwikipedia.org The enzymes involved in the degradation of naphthalene and its methylated derivatives are often inducible, meaning their production is triggered by the presence of the substrate. nih.gov

In some bacteria, the degradation pathways for different PAHs are linked. For instance, enzymes involved in phenanthrene (B1679779) metabolism can also act on naphthalene, and cis-naphthalene dihydrodiol dehydrogenase can oxidize dihydrodiols of several other PAHs. asm.org

Table 1: Key Microbial Enzymes in 1-Methylnaphthalene Degradation

| Enzyme Name | Abbreviation | Function in 1-Methylnaphthalene Degradation |

| Naphthalene Dioxygenase | NDO | Catalyzes the initial dihydroxylation of the aromatic ring to form cis-1,2-dihydroxy-1,2-dihydro-8-methylnaphthalene. nih.govresearchgate.net |

| cis-Dihydrodiol Dehydrogenase | --- | Oxidizes cis-1,2-dihydroxy-1,2-dihydro-8-methylnaphthalene to this compound. researchgate.netwikipedia.org |

This table summarizes the primary enzymes responsible for the initial steps in the microbial breakdown of 1-methylnaphthalene, leading to the formation of this compound.

In addition to using methylnaphthalenes as a carbon source, some microorganisms employ detoxification pathways. In Pseudomonas putida CSV86, an alternative route for 1-methylnaphthalene metabolism involves the hydroxylation of the methyl group, which is also likely catalyzed by NDO. nih.gov This leads to the formation of 1-hydroxymethylnaphthalene, which is then oxidized to 1-naphthoic acid and excreted as a dead-end product. nih.govresearchgate.net This pathway is considered a detoxification mechanism because the organism cannot utilize the resulting naphthoic acid for growth. nih.govresearchgate.net Fungi also play a role in detoxifying PAHs by oxidizing them to various metabolites, including dihydrodiols, which can then be conjugated with molecules like sulfate (B86663) or glucuronic acid to increase their water solubility and facilitate excretion. oup.com

Mammalian Enzymatic Biotransformation (Mechanistic Aspects)

In mammals, the metabolism of methylnaphthalenes is primarily a detoxification process, but it can also lead to the formation of reactive metabolites. The enzymatic reactions are predominantly carried out by the cytochrome P450 monooxygenase system and subsequent hydrating enzymes.

The initial step in the mammalian metabolism of methylnaphthalenes is catalyzed by cytochrome P450 (CYP) monooxygenases. nih.gov These enzymes can mediate either oxidation of the methyl group or epoxidation of the aromatic ring. nih.gov The epoxidation of the ring is a critical step leading to the formation of diols. researchgate.net For 1-methylnaphthalene, CYP enzymes, including isoforms like CYP1A1 and CYP1B1, catalyze the formation of an epoxide intermediate. nih.govepa.gov This epoxide is a highly reactive electrophile. wikipedia.org While the epoxides themselves are often too unstable to be isolated, their existence is inferred from the downstream metabolites that are formed. epa.gov The formation of these epoxides is considered a key step in the potential toxicity of aromatic hydrocarbons. researchgate.net Different CYP isoenzymes can exhibit varying selectivity for metabolizing methylnaphthalenes compared to naphthalene. nih.gov

Following the CYP-mediated formation of an epoxide, the enzyme epoxide hydrolase (EH) plays a crucial role. wikipedia.org Epoxide hydrolases catalyze the addition of water to the reactive epoxide ring, converting it into a dihydrodiol. wikipedia.orgmdpi.com In the case of 1-methylnaphthalene, the corresponding epoxide is hydrolyzed to form a methylnaphthalene dihydrodiol. cdc.gov This hydration step is generally a detoxification reaction, as it deactivates the highly reactive epoxide. wikipedia.org

The resulting dihydrodiol can then be a substrate for dihydrodiol dehydrogenase. This enzyme catalyzes the oxidation of the dihydrodiol to a catechol, in this case, this compound. cdc.gov The formation of diols and their subsequent metabolites is a major pathway in the biotransformation of methylnaphthalenes in mammalian systems. researchgate.net

Table 2: Key Mammalian Enzymes in 1-Methylnaphthalene Biotransformation

| Enzyme | Abbreviation | Function in 1-Methylnaphthalene Metabolism |

| Cytochrome P450 Monooxygenase | CYP | Catalyzes the initial epoxidation of the aromatic ring. nih.govepa.gov |

| Epoxide Hydrolase | EH | Hydrates the epoxide intermediate to form a dihydrodiol. wikipedia.orgcdc.gov |

| Dihydrodiol Dehydrogenase | DD | Oxidizes the dihydrodiol to form this compound. cdc.gov |

This table outlines the sequential enzymatic reactions involved in the mammalian metabolism of 1-methylnaphthalene to this compound.

Regioselectivity and Stereoselectivity of Diol Production in Microsomal Systems

The metabolic conversion of methylnaphthalenes in microsomal systems is a complex process catalyzed primarily by the cytochrome P450 (CYP450) monooxygenases. This enzymatic system initiates oxidation through two principal competing pathways: hydroxylation of the methyl side-chain or epoxidation of the aromatic rings. nih.govresearchgate.net The latter pathway leads to the formation of dihydrodiol metabolites, including derivatives like this compound. The production of these diols is characterized by significant regioselectivity and stereoselectivity, governed by the specific CYP450 isoforms involved and the subsequent action of epoxide hydrolase. nih.govnih.gov

Regioselectivity

The term regioselectivity refers to the preference for chemical bonding or breaking in one direction over all other possible directions. In the context of methylnaphthalene metabolism, CYP450 enzymes exhibit a preference for oxidizing specific positions on the naphthalene ring system. For 1-methylnaphthalene, metabolism can occur on the substituted or unsubstituted ring, though studies indicate a preference for side-chain oxidation over ring oxidation. cdc.gov When ring oxidation does occur, it is directed at the unsubstituted ring.

For the isomeric 2-methylnaphthalene (B46627), studies using lung and liver microsomes have clearly demonstrated this regioselectivity. The formation of the 7,8-diol is the predominant pathway, followed by the 5,6-diol. The 3,4-diol is generated at the lowest rates, accounting for only 6-13% of the total diols produced. nih.gov This selectivity suggests that the position of the methyl group sterically hinders and electronically influences the site of epoxidation, directing the enzymatic attack to the ring furthest from the substituent. While specific quantitative data for 1-methylnaphthalene is less detailed in the literature, similar principles of regioselective oxidation on the unsubstituted ring are expected.

Stereoselectivity

The stereoselectivity of diol production in microsomal systems is a direct consequence of the enzymatic mechanism. The process involves two key steps:

Epoxide Formation: A CYP450 enzyme first catalyzes the oxidation of the aromatic ring to form a reactive arene oxide intermediate (an epoxide). nih.govresearchgate.net Different CYP450 isozymes can exhibit stereoselectivity, preferentially forming one enantiomer of the epoxide over the other. For instance, studies on naphthalene metabolism by purified CYP450b showed a preference for the (-)-(1S,2R)-oxide, while CYP450c preferentially formed the (+)-(1R,2S)-oxide. nih.gov

Epoxide Hydrolysis: The resulting epoxide is then hydrolyzed by the enzyme epoxide hydrolase (EH), which catalyzes the addition of a water molecule across the epoxide ring to form a dihydrodiol. epa.govhmdb.caucdavis.edu This enzymatic hydrolysis is highly stereospecific, proceeding via a trans-addition of water. orst.eduresearchgate.netnih.gov Therefore, the final products in microsomal systems are trans-dihydrodiols.

The ultimate enantiomeric composition of the trans-diol depends on both the stereoselectivity of the initial epoxidation by CYP450 and the kinetic parameters of the epoxide hydrolase, which may hydrolyze the different epoxide enantiomers at different rates. nih.gov

Table 1: Regioselectivity of Dihydrodiol Metabolite Formation from 2-Methylnaphthalene in Microsomal Systems

| Metabolite | Relative Rate of Formation | Reference |

|---|---|---|

| 2-Methylnaphthalene-7,8-diol | Predominant | nih.gov |

| 2-Methylnaphthalene-5,6-diol | Intermediate | nih.gov |

| 2-Methylnaphthalene-3,4-diol | Lowest (6-13% of total diols) | nih.gov |

Advanced Analytical Methodologies in Research

Spectroscopic Characterization in Complex Biological Matrices

Spectroscopic methods are indispensable for the structural confirmation of metabolites. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular structure and composition of compounds formed during metabolic processes.

Nuclear Magnetic Resonance (NMR) for Metabolite Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive identification of metabolites. The structural elucidation of dihydrodiol metabolites of methylnaphthalenes, formed by microsomal enzymes, has been achieved through the application of NMR. nih.gov For instance, in the metabolism of 2-methylnaphthalene (B46627), NMR has been instrumental in characterizing the resulting 3,4-, 5,6-, and 7,8-dihydrodiols. nih.gov The analysis of proton (¹H) NMR signals, often in conjunction with two-dimensional techniques like COSY and HSQC, helps to resolve overlapping signals and establish the connectivity between hydrogen and carbon atoms within the naphthalene (B1677914) ring structure. researchgate.net This level of detail is crucial for distinguishing between different isomers and confirming the precise structure of metabolites like 8-methylnaphthalene-1,2-diol.

Mass Spectrometry (MS) for Pathway Elucidation

Mass Spectrometry (MS) is a highly sensitive technique used to identify and quantify metabolites, thereby shedding light on metabolic pathways. The presence of epoxide intermediates in methylnaphthalene metabolism is often presumed based on mass spectral characterization of the dihydrodiols generated by microsomal enzymes. nih.gov In studies of 2-methylnaphthalene, MS has confirmed the identity of various glutathione (B108866) conjugates, which are products of the detoxification pathway. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful approach, allowing for the separation and sensitive detection of multiple metabolites in a single run. nih.gov This method has been successfully used to quantify major naphthalene metabolites, including those derived from glutathione conjugation of naphthalene epoxide. nih.gov

Chromatographic Separation Techniques

Chromatography is essential for separating the parent compound, this compound, from its various metabolites within a complex biological sample, such as urine or microsomal incubations. This separation is a critical prerequisite for accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) for Diol and Metabolite Separation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of naphthalene metabolites. cdc.gov Reversed-phase HPLC can effectively separate various conjugates, such as glutathione conjugates, in the order of their elution. iarc.fr For example, in the metabolism of 2-methylnaphthalene, HPLC has been used to separate up to nine different glutathione conjugates produced by liver microsomal enzymes. nih.gov The choice of column and mobile phase is critical for achieving optimal separation. For instance, a C18 column with a gradient of water and acetonitrile (B52724) containing a small percentage of acetic acid has been shown to effectively separate major naphthalene metabolites. nih.govplos.org

Table 1: HPLC Conditions for Naphthalene Metabolite Separation

| Parameter | Condition | Reference |

|---|---|---|

| Column | 2.1 x 150mm, 2.6μm Kinetex XB-C18 | plos.org |

| Mobile Phase A | 0.1% acetic acid in H₂O | nih.govplos.org |

| Mobile Phase B | 0.1% acetic acid in 50% acetonitrile/water (v/v) | nih.govplos.org |

| Flow Rate | 0.210 ml/min | nih.govplos.org |

| Column Temperature | 35°C | plos.org |

Gas Chromatography (GC) for Specific Metabolite Analysis

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another valuable tool for the analysis of specific, more volatile metabolites. unit.no GC has been employed to analyze the formation of 2-hydroxymethylnaphthalene, a product of oxidation at the methyl group of 2-methylnaphthalene. cdc.gov This technique has been instrumental in determining the specific CYP enzymes involved in the metabolism of 2-methylnaphthalene in both human and animal liver microsomes. cdc.gov While less commonly used for highly polar diols directly, GC analysis after appropriate derivatization can provide high-resolution separation and sensitive detection of certain metabolic products.

Synthetic Utility and Research Applications

Intermediate in the Synthesis of Naphthoquinones and Related Compounds

The structural framework of 8-methylnaphthalene-1,2-diol makes it a logical precursor for the synthesis of corresponding naphthoquinones, a class of compounds with significant biological and industrial relevance. The oxidation of naphthalenediols is a common and effective method for preparing naphthoquinones. For instance, the oxidation of naphthalene (B1677914) itself can yield 1,4-naphthoquinone (B94277) using reagents like chromium trioxide. Similarly, cis-dihydrodiol metabolites of polycyclic aromatic hydrocarbons can be converted to their corresponding quinones using oxidizing agents such as pyridinium (B92312) chlorochromate researchgate.net.

This general principle applies to this compound, which can be oxidized to form 8-methyl-1,2-naphthoquinone. The presence of the methyl group on the aromatic ring can influence the electronic properties and reactivity of the resulting quinone, potentially leading to derivatives with unique characteristics. The synthesis of the related compound, 2-methyl-1,4-naphthoquinone (menadione), is often achieved through the oxidation of 2-methylnaphthalene (B46627), highlighting the industrial importance of methylated naphthoquinones patsnap.com. The diol functionality in this compound provides a direct route to the ortho-quinone, a structural motif present in various bioactive molecules.

Scaffold for Novel Chemical Entity Design and Synthesis

The naphthalene core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets with high affinity. nih.govnih.gov Consequently, naphthalene-based structures are integral to the design of numerous therapeutic agents. nih.govnih.gov The functional groups on this compound, namely the hydroxyl and methyl groups, provide reactive handles for chemical modification, allowing for its use as a versatile scaffold in the design and synthesis of novel chemical entities.

The diol moiety can be derivatized through etherification, esterification, or conversion to other functional groups, enabling the construction of diverse molecular libraries. For example, the synthesis of quinoline-1,2,3-triazole hybrids has been explored for their antiproliferative activity, demonstrating the utility of combining different pharmacophores. nih.gov The naphthalene scaffold itself has been utilized in the rational design of inhibitors for enzymes like the SARS-CoV Papain-like protease (PLpro), where the naphthalene moiety binds within the active site. nih.gov The this compound scaffold offers a starting point for creating more complex molecules with potential applications in drug discovery and materials science.

Table 1: Examples of Naphthalene-based Scaffolds in Drug Design

| Base Scaffold | Therapeutic Target/Application | Reference |

| Naphthalene | SARS-CoV PLpro Inhibition | nih.gov |

| Quinolinone | Anticancer (EGFR inhibitors) | nih.gov |

| Naphthalene-2-carboxamide | Reversal agents in MDR cancer | researchgate.net |

Research Probes for Enzymatic Mechanism Studies

This compound is a putative metabolite of 1-methylnaphthalene (B46632), formed through the action of cytochrome P450 (CYP) monooxygenases. nih.govcdc.gov The metabolism of methylnaphthalenes, like naphthalene itself, typically proceeds through the formation of reactive epoxide intermediates, which are subsequently hydrolyzed by epoxide hydrolase to yield dihydrodiols. nih.govresearchgate.net The specific regio- and stereochemistry of the resulting diols can provide valuable insights into the mechanisms of the enzymes involved. nih.gov

The study of methylnaphthalene metabolism has shown that both ring oxidation (leading to diols) and side-chain oxidation of the methyl group can occur. epa.gov For 2-methylnaphthalene, several dihydrodiol metabolites have been identified, with the 7,8-diol being a predominant product in some microsomal systems. nih.gov By using synthetic this compound as an authentic standard, researchers can definitively identify and quantify its formation in metabolic studies of 1-methylnaphthalene. This allows for detailed investigation of the specific CYP isozymes responsible for its formation and the factors that influence the regioselectivity of methylnaphthalene oxidation. Such studies are crucial for understanding the bioactivation and potential toxicity of these environmental contaminants. nih.govresearchgate.net

Table 2: Metabolites of Methylnaphthalenes

| Parent Compound | Key Metabolite Type | Metabolic Pathway | Reference |

| 1-Methylnaphthalene | 1-(Hydroxymethyl)naphthalene, Dihydro-1-methyl-naphthalenediols | Methyl group oxidation, Ring epoxidation/hydrolysis | cdc.gov |

| 2-Methylnaphthalene | Dihydrodiols (3,4-, 5,6-, 7,8-), 2-Naphthoic acid | Ring epoxidation/hydrolysis, Methyl group oxidation | nih.govcdc.gov |

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Routes

The synthesis of 8-Methylnaphthalene-1,2-diol, particularly with control over its stereochemistry, is a challenging yet crucial area for future research. The development of stereoselective synthetic methods would provide access to enantiomerically pure forms of the diol, which is essential for investigating its biological activities and for its use as a chiral building block in asymmetric synthesis.

Current research has not extensively focused on the stereoselective synthesis of this specific compound. However, progress can be made by adapting established methodologies for creating chiral diols on aromatic rings. One promising approach is the use of asymmetric dihydroxylation reactions on a suitable 8-methylnaphthalene precursor. Another avenue involves leveraging enzymatic catalysis, mimicking the biological pathways that produce this compound in microorganisms. nih.gov Biocatalytic methods, using either whole-cell systems or isolated enzymes like naphthalene (B1677914) dioxygenases, could offer a highly selective and environmentally benign route to specific stereoisomers.

Future investigations should focus on optimizing these routes, exploring different catalysts, and developing scalable processes. A key challenge will be to control the regioselectivity of the hydroxylation to favor the 1,2-diol over other isomers.

Table 1: Potential Strategies for Stereoselective Synthesis

| Synthetic Strategy | Description | Potential Advantages | Key Challenges |

|---|---|---|---|

| Asymmetric Dihydroxylation | Use of chiral catalysts (e.g., osmium-based) with a suitable precursor like 8-methyl-1-naphthol or a protected derivative. | Well-established methodology; potential for high enantioselectivity. | Controlling regioselectivity; synthesis of the precursor; catalyst cost and toxicity. |

| Enzymatic Dihydroxylation | Biotransformation of 8-methylnaphthalene using engineered microorganisms or isolated dioxygenase enzymes. | High stereospecificity and regioselectivity; environmentally friendly conditions. nih.gov | Enzyme stability and availability; substrate scope; potential for low yields. |

| Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule and chemically transforming it into the target diol. | Access to enantiomerically pure starting materials. | Lengthy synthetic sequences; may not be practical for large-scale synthesis. |

| Resolution of Racemates | Chemical synthesis of a racemic mixture of this compound followed by separation of enantiomers using chiral chromatography or diastereomeric salt formation. | Straightforward initial synthesis. | Inefficient (50% theoretical max yield for one enantiomer); requires a suitable resolving agent. |

Elucidation of Undiscovered Enzymatic Transformation Pathways

The known formation of this compound occurs during the microbial metabolism of 1-methylnaphthalene (B46632), where it is an intermediate. nih.gov This process is initiated by a dioxygenase enzyme that hydroxylates the aromatic ring to form cis-1,2-dihydroxy-1,2-dihydro-8-methylnaphthalene, which is then oxidized to this compound. nih.gov However, the full scope of enzymatic transformations involving this compound is far from understood.

Future research should aim to identify and characterize the specific enzymes responsible for its formation and further degradation in various microorganisms. This could lead to the discovery of novel dioxygenases and dehydrogenases with unique substrate specificities and catalytic properties.

Furthermore, exploring other potential enzymatic pathways is a key research direction. For instance, the enzymatic reduction of a corresponding precursor, 8-methyl-1,2-naphthoquinone, could be a viable route. Enzymes such as NAD(P)H-quinone oxidoreductases (NQO1), which are known to reduce other naphthoquinones, could potentially act on this substrate. mdpi.comrsc.org Investigating the interaction of this compound with other enzyme classes, such as transferases (for glycosylation or sulfation) or oxidoreductases, could reveal new metabolic fates and bioactive derivatives.

Table 2: Potential Enzymatic Pathways for Investigation

| Enzyme Class | Potential Transformation | Research Goal |

|---|---|---|

| Naphthalene Dioxygenases | Formation of cis-dihydrodiol precursor from 8-methylnaphthalene. nih.gov | Isolate and characterize the specific enzymes from various microbial sources. |

| Dihydrodiol Dehydrogenases | Aromatization of the cis-dihydrodiol to form this compound. | Elucidate the enzyme structure and mechanism; explore its stereospecificity. |

| Quinone Reductases (e.g., NQO1) | Reduction of 8-methyl-1,2-naphthoquinone to this compound. mdpi.com | Determine if 8-methyl-1,2-naphthoquinone is a substrate; characterize the kinetics. |

| Monooxygenases (e.g., P450s) | Further hydroxylation or epoxidation of the diol. nih.gov | Identify potential downstream metabolites and new transformation pathways. |

| Transferases (e.g., UGTs, SULTs) | Conjugation of the diol with sugar or sulfate (B86663) groups. | Discover new, more polar derivatives with potentially altered biological activity. |

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental efforts and providing fundamental insights. For this compound, advanced computational modeling is an unexplored avenue that could yield valuable information.

Using methods like Density Functional Theory (DFT), researchers can calculate the molecule's three-dimensional structure, electronic properties (such as the distribution of electron density and orbital energies), and spectroscopic characteristics (NMR, IR, UV-Vis spectra). jefferson.edu This data can help confirm experimental findings and predict the outcomes of chemical reactions.

Furthermore, computational models can be used to explore the reactivity of the diol. For example, calculating the energies of potential transition states can predict the most likely sites for electrophilic or nucleophilic attack. This is crucial for designing synthetic routes that use the diol as a precursor. Modeling its interaction with enzyme active sites—a technique known as molecular docking—can help predict whether it is a likely substrate for a particular enzyme, thereby guiding research into its enzymatic transformations. mdpi.com

Table 3: Applications of Computational Modeling

| Modeling Technique | Property to Investigate | Potential Application |

|---|---|---|

| Density Functional Theory (DFT) | Geometric structure, electronic properties, and vibrational frequencies. | Predict NMR and IR spectra for structural confirmation; understand electronic distribution. jefferson.edu |

| Time-Dependent DFT (TD-DFT) | Electronic excitation energies and UV-Vis absorption spectra. | Predict optical properties and assist in experimental characterization. |

| Transition State Theory | Reaction energy barriers and pathways. | Predict the regioselectivity and stereoselectivity of synthetic reactions involving the diol. |

| Molecular Docking | Binding affinity and orientation in enzyme active sites. | Identify potential enzymes that can metabolize or transform the diol; guide enzyme engineering efforts. mdpi.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions. | Understand intramolecular hydrogen bonding and its influence on conformation and reactivity. |

Exploration of this compound as a Precursor to Structurally Complex Molecules

The structure of this compound, featuring a rigid naphthalene core with vicinal diol functionality and a methyl group, makes it an attractive starting material for the synthesis of more complex molecules. The diol group is particularly versatile, allowing for a range of chemical transformations.

Future research could explore its use as a chiral scaffold to build novel heterocyclic systems. For example, the diol can be converted into an epoxide, which can then be opened by various nucleophiles to introduce new functional groups with controlled stereochemistry. It can also serve as a precursor to 8-methyl-1,2-naphthoquinone, a reactive intermediate that can undergo Diels-Alder reactions or Michael additions to construct polycyclic structures. rsc.org

The unique substitution pattern of this compound could be leveraged to synthesize analogues of known bioactive natural products, such as derivatives of the anticancer agent β-lapachone or other naphthoquinone-based compounds. rsc.orgbeilstein-journals.org The presence of the 8-methyl group provides a steric and electronic handle that could be used to fine-tune the biological activity and physical properties of the resulting complex molecules. This exploration could lead to the discovery of new therapeutic agents or functional materials.

Table 4: Potential Complex Molecules Derived from this compound

| Target Molecule Class | Synthetic Transformation | Potential Application |

|---|---|---|

| Chiral Ligands | Conversion of the diol to a phosphine (B1218219) or amine derivative. | Use in asymmetric catalysis for other chemical reactions. |

| Novel Heterocycles | Reaction with bifunctional reagents to form dioxins, pyrazines, or other fused rings. | Exploration of new chemical space for drug discovery. |

| Naphthoquinone Derivatives | Oxidation of the diol to the corresponding 1,2-naphthoquinone. | Precursor for Michael additions, Diels-Alder reactions, and synthesis of bioactive quinones. rsc.orgresearchgate.net |

| Analogues of Natural Products | Multi-step synthesis using the diol as a key building block. | Create variants of compounds like β-lapachone or rubrofusarin (B1680258) to study structure-activity relationships. rsc.orgnih.gov |

| Polycyclic Aromatic Systems | Cyclization and aromatization reactions. | Development of new materials for organic electronics or sensors. |

Q & A

Q. Basic Research Focus

- NMR : Assign peaks using ¹H/¹³C NMR in DMSO-d₆. The methyl group (C-8) shows a singlet at δ 2.3–2.5 ppm, while aromatic protons exhibit splitting patterns reflecting substituent positions .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 177.0652 (calculated for C₁₁H₁₀O₂).

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict UV-Vis spectra (π→π* transitions near 270 nm) and redox potentials for quinone formation .

How to design mechanistic studies to resolve contradictions in this compound’s enzymatic oxidation pathways?

Advanced Research Focus

Conflicting reports on oxidation products (e.g., ortho-quinones vs. dimerized species) require:

- Enzyme selection : Compare fungal laccases (pH 5.0) vs. mammalian CYP450 isoforms (pH 7.4) to assess pH-dependent regioselectivity .

- Kinetic trapping : Use radical scavengers (e.g., TEMPO) to isolate intermediates. Monitor reactions via stopped-flow spectroscopy at 400 nm (quinone formation) .

- Isotopic labeling : ¹⁸O₂ tracing in H₂O/MeOH systems to confirm oxygen incorporation sites .

What systematic approaches address discrepancies in toxicological data for this compound?

Advanced Research Focus

Contradictory findings (e.g., hepatotoxicity in rodents vs. low cytotoxicity in vitro) necessitate:

- Risk of Bias (RoB) assessment : Apply ATSDR’s criteria (Table C-6/C-7) to evaluate randomization, blinding, and exposure characterization in animal/human studies .

- Dose-response meta-analysis : Pool data from studies using standardized exposure metrics (e.g., mg/kg/day) and adjust for metabolic differences (e.g., GST/SULT polymorphisms) .

- In silico modeling : Use QSAR tools to predict metabolite reactivity (e.g., epoxide formation) and prioritize in vivo validation .

How does this compound interact with microbial degradation pathways, and what experimental models are optimal?

Q. Advanced Research Focus

- Model systems : Use Pseudomonas putida G7 (naphthalene dioxygenase-positive) to compare degradation kinetics with non-methylated analogs. Monitor via GC-MS for catechol derivatives .

- Proteomics : SILAC-based quantification in bacterial lysates identifies upregulated enzymes (e.g., dihydrodiol dehydrogenases) during metabolism .

- Membrane interactions : Surface plasmon resonance (SPR) assays quantify binding affinity to lipid bilayers, correlating with bioavailability .

What methodological frameworks ensure stability of this compound in long-term storage?

Q. Methodological Focus

- Degradation studies : Accelerated stability testing (40°C/75% RH) with UPLC-MS monitoring. Acidic conditions promote dimerization; thus, store in amber vials under N₂ at -20°C .

- Matrix effects : Assess solvent compatibility—avoid DMSO (promotes autoxidation); use degassed ethanol for stock solutions .

How to evaluate environmental fate and transformation products of this compound?

Q. Advanced Research Focus

- Photolysis studies : Exclude UV light (λ > 290 nm) in solar simulators. Identify hydroxylated byproducts via LC-HRMS .

- Sediment/water partitioning : Use OECD 106 shake-flask method with logKow correction for methyl group’s hydrophobicity .

- Microcosm models : Simulate aerobic/anaerobic conditions in soil slurries to track mineralization (¹⁴C-labeled tracer) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.